molecular formula C16H23N3O2 B2762644 2-Cyclohexyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone CAS No. 2034279-44-0

2-Cyclohexyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2762644
CAS No.: 2034279-44-0
M. Wt: 289.379
InChI Key: CVAVUTKBCNFWSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Cyclohexyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone” is a compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This compound also contains a pyridazin-3-yloxy group .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclohexyl group, a pyrrolidin-1-yl group, and a pyridazin-3-yloxy group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Stereospecific Synthesis of Pyrrolidines

Research demonstrates the stereospecific synthesis of enantiomerically pure pyrrolidines through 1,3-dipolar cycloadditions, utilizing sugar-derived enones and azomethine ylides derived from common amino acids. This method shows high diastereo- and regioselectivity, yielding pyrrolidines with defined stereochemistry, which could be relevant for compounds with similar functional groups or synthesis pathways (Udry et al., 2014).

Antiviral Activity of Pyridazinone Derivatives

Another study highlights the synthesis and antiviral activity of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and Pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine derivatives. These compounds, including reactions involving pyridazin-3-yl groups, showcase potential antiviral properties, suggesting applications in drug discovery and pharmaceutical chemistry (Attaby et al., 2006).

Catalytic Synthesis of Heterocycles

A platinum(II)-catalyzed method for synthesizing indolizines, pyrrolones, and indolizinones from pyridine propargylic alcohols and derivatives has been developed, providing an efficient route to highly functionalized heterocycles. This research could be relevant for the synthesis or transformation of compounds bearing pyrrolidine or ethanone groups (Smith et al., 2007).

Synthesis of Pyrrolidinone Derivatives

The efficient stereoselective Michael addition of cyclohexanone and cyclopentanone to nitroolefins using a pyrrolidine-based catalyst has been reported. This methodology could potentially apply to the synthesis or functionalization of compounds similar to "2-Cyclohexyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone" by providing access to γ-nitro carbonyl compounds with high yield and stereoselectivity (Singh et al., 2013).

Future Directions

The future directions for research on this compound could involve further exploration of its potential pharmacological activities, given the known activities of compounds containing a pyrrolidine ring . Additionally, more detailed studies on its synthesis, chemical reactions, and physical and chemical properties could be beneficial.

Properties

IUPAC Name

2-cyclohexyl-1-(3-pyridazin-3-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c20-16(11-13-5-2-1-3-6-13)19-10-8-14(12-19)21-15-7-4-9-17-18-15/h4,7,9,13-14H,1-3,5-6,8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVAVUTKBCNFWSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)N2CCC(C2)OC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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